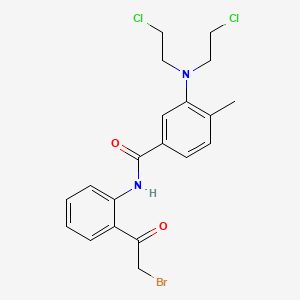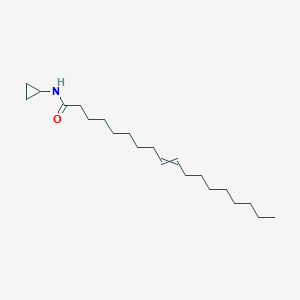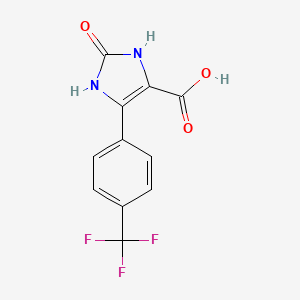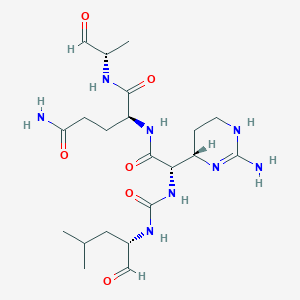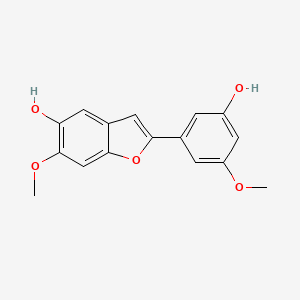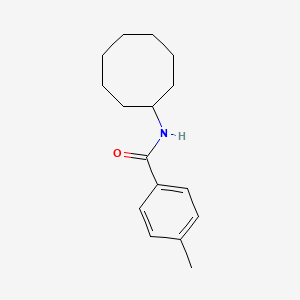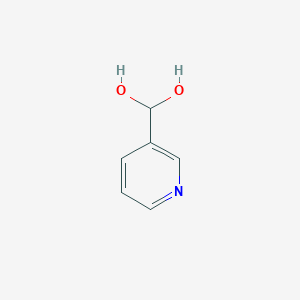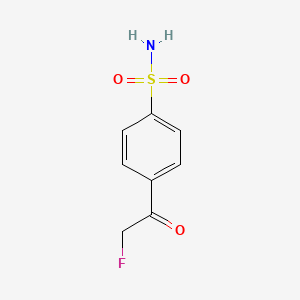
4-(Fluoroacetyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Fluoroacetyl)benzene-1-sulfonamide is an organosulfur compound that features both a sulfonamide group and a fluoroacetyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoroacetyl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with fluoroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-aminobenzenesulfonamide+fluoroacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of sulfonamide derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Fluoroacetyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.
Hydrolysis: The fluoroacetyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products may include sulfinamides or thiols.
Hydrolysis: Products include the corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
4-(Fluoroacetyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or cancer.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of 4-(Fluoroacetyl)benzene-1-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzenesulfonamide: Lacks the fluoroacetyl group but shares the sulfonamide functionality.
4-(Chloroacetyl)benzene-1-sulfonamide: Similar structure but with a chloroacetyl group instead of a fluoroacetyl group.
4-(Methylsulfonyl)benzene-1-sulfonamide: Contains a methylsulfonyl group instead of a fluoroacetyl group.
Uniqueness
4-(Fluoroacetyl)benzene-1-sulfonamide is unique due to the presence of the fluoroacetyl group, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development and other applications.
Propriétés
Numéro CAS |
6554-88-7 |
|---|---|
Formule moléculaire |
C8H8FNO3S |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
4-(2-fluoroacetyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8FNO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2,(H2,10,12,13) |
Clé InChI |
MWMQIOFILFIEQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CF)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


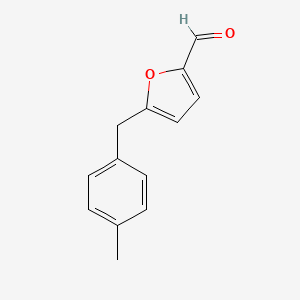
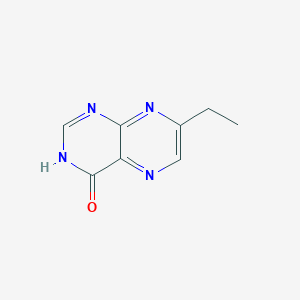
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)
